molecular formula C19H23N3O5S2 B14071866 Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate

Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate

Cat. No.: B14071866
M. Wt: 437.5 g/mol
InChI Key: SUVNXTGKXAXSIV-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate is a complex organic compound that features a thiazole ring, an amino group, and a tert-butyl ester.

Preparation Methods

The synthesis of Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate involves multiple steps. One common synthetic route includes the reaction of 2-aminothiazole with various reagents to introduce the necessary functional groups. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N-diisopropylethylamine . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but often include various substituted thiazole derivatives.

Scientific Research Applications

Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino group play crucial roles in binding to these targets, thereby inhibiting their activity. This inhibition can lead to the disruption of critical cellular pathways, making it effective in applications like cancer treatment .

Properties

Molecular Formula

C19H23N3O5S2

Molecular Weight

437.5 g/mol

IUPAC Name

tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate

InChI

InChI=1S/C19H23N3O5S2/c1-18(2,3)26-16(24)19(4,5)27-22-14(11-10-29-17(20)21-11)15(23)25-12-8-6-7-9-13(12)28/h6-10,28H,1-5H3,(H2,20,21)

InChI Key

SUVNXTGKXAXSIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)OC2=CC=CC=C2S

Origin of Product

United States

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